2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide
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Overview
Description
2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both sulfonamide and pyridine moieties in the structure makes this compound particularly interesting for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 4-(sulfamoylmethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, continuous flow reactors may be employed to ensure consistent production and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride in methanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in the production of bicarbonate ions. This inhibition can result in various biological effects, including the suppression of tumor growth and antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4-(sulfamoylmethyl)phenyl]benzamide: Similar structure but with a benzene ring instead of a pyridine ring.
2-chloro-N-[4-(sulfamoylmethyl)phenyl]thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a pyridine ring.
Uniqueness
The presence of the pyridine ring in 2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide provides unique electronic properties and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its unique biological activities and applications.
Properties
IUPAC Name |
2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c14-12-11(2-1-7-16-12)13(18)17-10-5-3-9(4-6-10)8-21(15,19)20/h1-7H,8H2,(H,17,18)(H2,15,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEJJQGAUVEZHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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